molecular formula C18H25Cl2N3O2 B031270 Bendamustine Ethyl Ester CAS No. 87475-54-5

Bendamustine Ethyl Ester

カタログ番号 B031270
CAS番号: 87475-54-5
分子量: 386.3 g/mol
InChIキー: GVLZDNWNOBSNEN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Bendamustine Ethyl Ester involves a series of chemical reactions, including chlorination, reduction, substitution, acylation, cyclization, and salification. One study highlighted the improvement of the technology for producing bendamustine ethyl ester in a flow microreactor, optimizing the chlorination reaction conditions to increase productivity (Moldavsky et al., 2020). Another research focused on a simplified method for bendamustine synthesis, aiming at industrial manufacture with high purity and lower production costs (Song Dan-qing, 2007).

Molecular Structure Analysis

The molecular structure of Bendamustine Ethyl Ester is characterized by the presence of a benzimidazole ring, an alkylating group, and a butyric acid side-chain. This unique combination contributes to its mechanism of action, differentiating it from other alkylating agents used in cancer therapy. The structural analysis often involves spectroscopic methods, including infrared, nuclear magnetic resonance (NMR), and mass spectrometry (MS), to confirm the compound's identity and purity (Yue Yin et al., 2019).

Chemical Reactions and Properties

Bendamustine Ethyl Ester undergoes various chemical reactions that are crucial for its antineoplastic activity. Studies have shown that it is capable of alkylating DNA, leading to cross-links that inhibit cancer cell growth. The compound's efficacy and potency have been attributed to its ability to undergo hydrolysis, forming active metabolites with cytotoxic effects against cancer cells (Stefan Huber et al., 2015).

Physical Properties Analysis

The physical properties of Bendamustine Ethyl Ester, including solubility, stability, and melting point, are essential for its formulation and delivery in clinical settings. Its stability in plasma and against enzymatic hydrolysis has been extensively studied to ensure effective delivery to the tumor sites. The compound shows a triphasic elimination pattern, with an effective half-life that supports its pharmacokinetic profile for therapeutic use (J. Chovan et al., 2007).

Chemical Properties Analysis

The chemical properties of Bendamustine Ethyl Ester, including its reactivity, mechanism of action, and interaction with biological molecules, have been a focus of research to understand its therapeutic potential. Its bifunctional nature allows it to act as both an alkylator and a potential antimetabolite, contributing to its effectiveness in treating various cancers without cross-resistance to other alkylating agents (V. Gandhi, 2002).

科学的研究の応用

  • Nanoparticle-Based Formulation : A study in 2020 highlighted that RXDX-107, a nanoparticle-based formulation containing the alkyl ester of bendamustine, effectively localizes at tumor sites. This results in inhibition of DNA, RNA, and protein synthesis, leading to apoptosis in cancer cells (Definitions, 2020).

  • Efficient Synthesis : A 2011 study by Chen et al. discovered an efficient and scalable route to produce bendamustine hydrochloride, the active ingredient in Treanda. This method improved yield by 45% and eliminated the use of harmful chemicals (Chen et al., 2011).

  • Cytotoxicity against Cancer Cells : Huber et al. (2015) found that bendamustine esters are more potent cytotoxic agents than the parent compound against various human cancer cell types, including those resistant to bendamustine (Huber et al., 2015).

  • Mechanism of Action : Gandhi (2002) explained that bendamustine acts as an alkylating agent with multiple actions and cell cycle effects, suggesting combination strategies for multiple myeloma treatment (Gandhi, 2002).

  • Rituximab-Refractory Lymphoma Treatment : Friedberg et al. (2008) showed that bendamustine is promising in treating rituximab-refractory, indolent non-Hodgkin's lymphoma patients, providing durable responses with acceptable toxicity (Friedberg et al., 2008).

  • Unique Mechanistic Features : Leoni et al. (2008) noted that bendamustine displays unique mechanistic features and cytotoxicity patterns different from other alkylating agents, contributing to its distinct clinical efficacy in cancer patients (Leoni et al., 2008).

  • Potential in Various Cancer Treatments : Schrijvers and Vermorken (2002) suggested that bendamustine shows potential in treating hematologic malignancies and various solid tumors, including breast, lung, and gastrointestinal cancers, though further clinical trials are needed (Schrijvers & Vermorken, 2002).

  • Stability Profiles : A 2015 study by Huber et al. compared the stabilities of bendamustine esters in plasma to the parent compound, revealing different enzymatic hydrolysis rates and stability profiles (Huber et al., 2015).

  • Chronic Lymphocytic Leukemia Treatment : Knauf et al. (2009) found that bendamustine offers significantly greater efficacy and a manageable toxicity profile as first-line therapy in patients with advanced chronic lymphocytic leukemia (Knauf et al., 2009).

  • Microreactor Production : Moldavsky et al. (2020) demonstrated that optimal concentrations of reagents in initial solutions can increase the productivity of a flow microreactor for producing bendamustine ethyl ester, achieving an equivalent level to a 100-liter capacitive reactor (Moldavsky et al., 2020).

Safety And Hazards

While specific safety and hazard information for Bendamustine Ethyl Ester was not found, it is known to be a potent cytotoxic agent . Therefore, appropriate safety measures should be taken when handling this compound.

特性

IUPAC Name

ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25Cl2N3O2/c1-3-25-18(24)6-4-5-17-21-15-13-14(7-8-16(15)22(17)2)23(11-9-19)12-10-20/h7-8,13H,3-6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLZDNWNOBSNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bendamustine Ethyl Ester

CAS RN

87475-54-5
Record name 1H-Benzimidazole-2-butanoic acid, 5-(bis(2-chloroethyl)amino)-1-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087475545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methyl-benzimidazol-2-yl]butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-BENZIMIDAZOLE-2-BUTANOIC ACID, 5-(BIS(2-CHLOROETHYL)AMINO)-1-METHYL-, ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZJ84CTZ79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bendamustine Ethyl Ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bendamustine Ethyl Ester
Reactant of Route 3
Reactant of Route 3
Bendamustine Ethyl Ester
Reactant of Route 4
Reactant of Route 4
Bendamustine Ethyl Ester
Reactant of Route 5
Reactant of Route 5
Bendamustine Ethyl Ester
Reactant of Route 6
Bendamustine Ethyl Ester

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。